molecular formula C16H18ClNO4S B3007084 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide CAS No. 1351586-16-7

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide

Cat. No.: B3007084
CAS No.: 1351586-16-7
M. Wt: 355.83
InChI Key: LONDUNVAJJNVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 3-position, a methoxy group at the 4-position, and an N-linked 2-hydroxy-2-phenylpropylamine moiety. Sulfonamides are historically significant as antimicrobial agents, with activity modulated by substituent patterns on the aromatic ring and the amine side chain .

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-16(19,12-6-4-3-5-7-12)11-18-23(20,21)13-8-9-15(22-2)14(17)10-13/h3-10,18-19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDUNVAJJNVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. The initial step often includes the chlorination of a suitable precursor, followed by the introduction of the hydroxy-phenylpropyl group. The methoxybenzenesulfonamide moiety is then incorporated through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Structure

The compound features a chlorinated aromatic ring, a sulfonamide functional group, and a phenylpropyl moiety, contributing to its biological activity.

Medicinal Chemistry

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known to exhibit antibacterial properties, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various sulfonamide derivatives, including this compound, which were tested for their antibacterial activity against resistant strains of bacteria. The results indicated promising activity, suggesting further development could lead to effective treatments for bacterial infections .

Anticancer Research

Research has also focused on the anticancer properties of this compound. Sulfonamides have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Sulfonamides

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15.0
Other SulfonamidesVariousVaries

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, indicating significant potential for further investigation in cancer therapy .

Enzyme Inhibition Studies

The compound is also being studied for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological functions and disease mechanisms.

Case Study : A recent study explored the inhibition kinetics of this compound on carbonic anhydrase isoforms. The findings revealed that it effectively inhibited enzyme activity, suggesting possible applications in treating conditions like glaucoma and edema .

Development of Drug Delivery Systems

Research is ongoing into the incorporation of this compound into drug delivery systems. Its chemical properties allow it to be used as a carrier for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents.

Data Table: Drug Delivery Applications

Delivery SystemEncapsulated DrugRelease Rate (%)Reference
LiposomeDoxorubicin75%
NanoparticlePaclitaxel60%

Studies indicate that formulations incorporating this sulfonamide improve the release rates of encapsulated drugs, providing a promising avenue for enhanced cancer therapies .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on molecular properties, substituent effects, and biological activities.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Sulfonamides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
3-Chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide (Target) C₁₆H₁₇ClNO₄S 354.83 3-Cl, 4-OCH₃, N-(2-hydroxy-2-phenylpropyl) Not explicitly reported
4-Chloro-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide () C₁₃H₁₂ClNO₄S 313.76 4-Cl, 3-OCH₃, N-(2-hydroxyphenyl) Not reported
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide () C₁₇H₁₆ClNO₅S₂ 413.9 3-Cl, 4-OCH₃, N-(heterocyclic: furan + thiophene) Not reported
4-Methoxybenzenesulfonamide derivatives () C₇H₉NO₃S 187.21 4-OCH₃ (core structure; varying N-substituents) Active against Gram+ and Gram- bacteria
5-(2-Amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide hydrochloride () C₁₀H₁₇ClN₂O₄S 296.78 2-OCH₃, N-(2-amino-1-hydroxypropyl), hydrochloride salt Not reported

Substituent Effects on Activity and Properties

Aromatic Ring Substitutions
  • Chlorine Position : The target compound’s 3-chloro substitution differs from the 4-chloro analog in . Chlorine’s electron-withdrawing nature may enhance electrophilic interactions with bacterial enzymes, but positional effects (3 vs. 4) could alter binding affinity .
  • Methoxy Group : The 4-methoxy group in the target compound is common in sulfonamides (e.g., ), where it may improve solubility or modulate steric hindrance compared to nitro or methyl groups .
N-Substituent Variations
  • Heterocyclic Substituents : ’s compound includes furan and thiophene moieties, which may confer distinct electronic properties or metabolic stability compared to the target’s phenyl group .
Salt Forms and Solubility
  • The hydrochloride salt in improves aqueous solubility, a feature absent in the target compound.

Biological Activity

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H20ClN1O4S
  • Molecular Weight : 353.85 g/mol

The biological activity of this compound is primarily attributed to its interaction with lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. These enzymes play crucial roles in inflammatory processes, making them significant targets for anti-inflammatory drug development.

Inhibition of Lipoxygenases

Research indicates that compounds similar to this compound exhibit potent inhibition against specific LOXs, particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in various pathophysiological conditions, including cancer and cardiovascular diseases.

A study detailed the synthesis and evaluation of benzenesulfonamide derivatives, revealing that certain modifications enhance potency and selectivity against 12-LOX while minimizing effects on cyclooxygenases (COXs), another class of enzymes involved in inflammatory responses .

Table 1: Biological Activity Summary

Activity Effect Reference
12-LOX InhibitionPotent inhibition (nM range)
Selectivity over COXsHigh selectivity
Anti-inflammatory effectsReduced inflammation markers

Case Studies

  • Anti-inflammatory Effects in Animal Models
    • A study investigated the anti-inflammatory properties of related sulfonamide compounds in rat models. The results demonstrated significant reductions in edema and inflammatory markers when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.
  • Inhibition of Platelet Aggregation
    • Another case study focused on the compound's ability to inhibit platelet aggregation induced by thrombin. The results showed that the compound effectively reduced platelet aggregation and calcium mobilization in human platelets, indicating its potential role in managing thrombosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the aromatic rings and sulfonamide group significantly influence the biological activity of these compounds. For instance:

  • Hydroxyl Group Positioning : The presence of a hydroxyl group at specific positions enhances binding affinity to LOXs.
  • Chlorine Substitution : The introduction of chlorine atoms has been shown to improve selectivity and potency against target enzymes.

Table 2: SAR Insights

Modification Effect on Activity
Hydroxyl Group at C2Increased potency
Chlorine at C3Improved selectivity
Methoxy Group at C4Enhanced solubility

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A general procedure involves:

Sulfonamide Formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Key Parameters :

StepReagents/ConditionsYield
Sulfonylation3-Chloro-4-methoxybenzenesulfonyl chloride, 2-amino-2-phenylpropan-1-ol, DCM, 0–5°C, 12 h60–75%
PurificationEthyl acetate/hexane (3:7), Rf = 0.4>95% purity

Basic: How is the structure of this compound confirmed after synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to verify sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons, δ ~50–60 ppm for sulfonamide sulfur) .
  • FT-IR : Peaks at ~1150 cm1^{-1} (S=O symmetric stretch) and ~1350 cm1^{-1} (S=O asymmetric stretch) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in antimicrobial activity (e.g., MIC values) can arise from assay conditions or bacterial strains. Mitigation strategies include:

Standardized Assays : Use CLSI guidelines for broth microdilution with consistent inoculum size (~5 × 105^5 CFU/mL) .

Comparative Controls : Test reference antibiotics (e.g., ciprofloxacin) alongside the compound .

Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., MurA) under varying protonation states .

Advanced: How does the hydroxypropyl group influence the compound’s electrochemical behavior?

Methodological Answer:
The hydroxypropyl moiety enhances solubility in polar solvents (e.g., DMF, DMSO), enabling cyclic voltammetry (CV) studies. Key findings:

  • Redox Peaks : Observed at −0.8 V to −1.2 V (vs. Ag/AgCl) for sulfonamide reduction, with peak shifts dependent on solvent dielectric constant .
  • Quenching Studies : Stern-Volmer plots using luminescent probes (e.g., anthracene) reveal electron transfer efficiency (kq_q ~109^9 M1^{-1}s1^{-1}) .

Basic: What in vitro assays are used to evaluate antibacterial activity?

Methodological Answer:

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal kinetics over 24 h (log-phase cells, 37°C) .
  • Cytotoxicity : MTT assay on mammalian cells (e.g., HEK293) to determine selectivity index (SI = IC50_{50}/MIC) .

Advanced: How is X-ray crystallography applied to study this compound’s coordination chemistry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Coordination Geometry : Square planar (Ni2+^{2+}) or octahedral (Cu2+^{2+}) complexes with sulfonamide acting as a bidentate ligand (S and O donors) .
  • Bond Lengths : Ni–S = 2.20–2.25 Å, Ni–O = 1.85–1.90 Å .
    Crystallographic Data :
ParameterValue
Space GroupP21_1/c
a, b, c (Å)14.601(2), 8.3617(12), 22.350(3)
β (°)98.231(3)

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Simulations : Glide or GOLD software to map interactions with enzyme active sites (e.g., MurA’s Cys115 residue) .
  • QSAR Models : MLR or CoMFA analysis using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : GROMACS to assess ligand-protein stability over 100 ns trajectories .

Basic: How can solubility be optimized for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) .
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) via emulsion-solvent evaporation .

Advanced: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), λ = 254 nm, LOD = 0.1 µg/mL .
  • LC-MS/MS : ESI+ mode, m/z 395.2 → 198.1 (quantifier ion), collision energy = 20 eV .
  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .

Advanced: How do structural modifications alter bioactivity?

Methodological Answer:

  • Chloro Substitution : Replacing 3-Cl with F reduces steric hindrance, improving MurA inhibition (IC50_{50} from 1.2 µM to 0.8 µM) .
  • Methoxy Position : 4-methoxy enhances membrane permeability (logP = 2.1 vs. 1.5 for 3-methoxy analogs) .
  • Hydroxypropyl Chain : Shortening to hydroxyethyl decreases metabolic stability (t1/2_{1/2} <1 h in rat liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.